molecular formula C21H23N3O4 B601671 Dabigatran Impurity 12 CAS No. 1422435-35-5

Dabigatran Impurity 12

Numéro de catalogue: B601671
Numéro CAS: 1422435-35-5
Poids moléculaire: 381.44
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .

Applications De Recherche Scientifique

Dabigatran Impurity 12 has several scientific research applications, including:

Mécanisme D'action

Target of Action

Dabigatran Impurity 12, also known as Dabigatran etexilate, primarily targets thrombin , a central protein in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a key step in blood clot formation .

Mode of Action

Dabigatran etexilate acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . This interaction inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant .

Biochemical Pathways

The action of Dabigatran etexilate affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Dabigatran etexilate prevents the activation of factors V, VIII, XI, and XIII, and the conversion of fibrinogen to fibrin . This results in an overall reduction in blood clot formation .

Pharmacokinetics

Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for routine coagulation monitoring . In healthy volunteers, peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours , with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The primary result of Dabigatran etexilate’s action is the prevention of blood clot formation . By inhibiting thrombin and disrupting the coagulation cascade, Dabigatran etexilate reduces the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation or those who have undergone hip or knee replacement surgery .

Action Environment

The action of Dabigatran etexilate can be influenced by various environmental factors. For instance, fatty foods can delay the intestinal absorption of Dabigatran, although the bioavailability of the drug is unaffected . Additionally, the drug’s susceptibility to degradation under stress conditions such as hydrolysis, oxidation, and thermal degradation has been observed . These factors can influence the drug’s action, efficacy, and stability.

Safety and Hazards

While specific safety and hazard information for Dabigatran Impurity 12 is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and storing the container tightly closed in a dry, cool, and well-ventilated place .

Méthodes De Préparation

The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:

    N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.

    Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.

    Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.

    Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.

Analyse Des Réactions Chimiques

Dabigatran Impurity 12 undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:

This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 12 involves the conversion of 2-(Methylamino)benzoic acid to 2-(Methylamino)-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.", "Starting Materials": [ "2-(Methylamino)benzoic acid", "Concentrated sulfuric acid", "Concentrated nitric acid", "Sodium nitrite", "Sodium hydroxide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: 2-(Methylamino)benzoic acid is dissolved in concentrated sulfuric acid and nitric acid mixture to form a diazonium salt.", "Step 2: The diazonium salt is then treated with sodium nitrite and sodium hydroxide to form 2-(Methylamino)-5-nitrobenzoic acid.", "Step 3: The nitro group in 2-(Methylamino)-5-nitrobenzoic acid is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 4: The resulting compound is purified using standard techniques such as recrystallization or chromatography." ] }

Numéro CAS

1422435-35-5

Formule moléculaire

C21H23N3O4

Poids moléculaire

381.44

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.